Cyclodecane

Conformational Analysis Dynamic NMR Medium-Sized Rings

Cyclodecane (CAS 293-96-9) is a saturated cyclic hydrocarbon of the cycloalkane class, characterized by a ten-membered carbon ring. As a member of the 'medium-sized ring' family (C8–C11), it exhibits distinct conformational properties and physical behavior that diverge significantly from both smaller (e.g., cyclohexane) and larger (e.g., cyclododecane) macrocycles.

Molecular Formula C10H20
Molecular Weight 140.27 g/mol
CAS No. 293-96-9
Cat. No. B1584694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclodecane
CAS293-96-9
Molecular FormulaC10H20
Molecular Weight140.27 g/mol
Structural Identifiers
SMILESC1CCCCCCCCC1
InChIInChI=1S/C10H20/c1-2-4-6-8-10-9-7-5-3-1/h1-10H2
InChIKeyLMGZGXSXHCMSAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclodecane CAS 293-96-9: Sourcing the Medium-Sized C10 Cycloalkane Standard


Cyclodecane (CAS 293-96-9) is a saturated cyclic hydrocarbon of the cycloalkane class, characterized by a ten-membered carbon ring [1]. As a member of the 'medium-sized ring' family (C8–C11), it exhibits distinct conformational properties and physical behavior that diverge significantly from both smaller (e.g., cyclohexane) and larger (e.g., cyclododecane) macrocycles [2]. Its intermediate ring size leads to a delicate balance between transannular strain and steric repulsion, making it a critical benchmark compound for studies in conformational analysis, thermodynamic modeling, and medium-ring synthesis [3].

Why Cyclodecane Cannot Be Directly Substituted by Cyclododecane or n-Decane in Research Applications


The procurement of a 'C10 cycloalkane' cannot be satisfied by generic substitution. While cyclododecane (C12) shares the cycloalkane class, it exists as a waxy solid at room temperature (mp 58-61 °C) [1], whereas cyclodecane is a liquid at typical laboratory ambient conditions (mp 9-10 °C) [2]. Conversely, linear n-decane lacks the transannular strain and conformational dynamics critical to understanding medium-ring reactivity and physical properties [3]. This fundamental difference in phase behavior and molecular topology dictates that cyclodecane uniquely occupies a specific niche in physical organic chemistry, phase change material (PCM) studies, and synthetic methodology where a liquid, medium-ring hydrocarbon scaffold is required [4]. Substitution leads to experimental failure due to mismatched physical states (solid vs. liquid) or divergent steric/electronic environments.

Cyclodecane (293-96-9) Quantitative Evidence: Conformational Identity and Physical Property Benchmarks Against Analogs


Low-Temperature ¹³C NMR Identifies Distinct Conformational Populations for Cyclodecane vs. Cycloundecane

Cyclodecane exhibits a unique low-temperature ¹³C NMR spectrum directly reflecting its predominant boat-chair-boat (BCB) conformation, which is a distinct structural feature compared to its higher homolog, cycloundecane. At −171.1 °C, cyclodecane's spectrum resolves into three peaks (δ 28.4, 22.4, and 19.2 ppm), corresponding to three distinct carbon environments within the BCB framework [1]. In contrast, under analogous conditions (−183.1 °C), cycloundecane exists as a mixture of [12323] (~59%) and [335] (~41%) conformations, resulting in a more complex spectral pattern [2]. This difference provides a clear spectroscopic fingerprint for differentiating the two compounds and verifying the integrity of cyclodecane in structural studies.

Conformational Analysis Dynamic NMR Medium-Sized Rings

Ambient Physical State and Phase Transition: Cyclodecane (Liquid) vs. Cyclododecane (Solid) at Standard Conditions

A primary differentiator in procurement is the ambient physical state. Cyclodecane exists as a liquid just below typical room temperature (melting point 9-10 °C), while cyclododecane is a solid (mp 58-61 °C) [1][2]. This fundamental difference is rooted in their divergent lattice energies and molecular packing, and it dictates their utility. Cyclodecane's liquid nature at standard benchtop conditions (20-25 °C) makes it suitable as a non-polar solvent or reaction medium without requiring heating, whereas cyclododecane must be melted for similar applications. Furthermore, the enthalpy of fusion (ΔfusH) for cyclodecane is 20.2 kJ/mol, significantly lower than the 33.5 kJ/mol reported for cyclododecane, reflecting the less efficient crystal packing in the smaller ring [3].

Phase Change Materials Physical Properties Synthetic Chemistry

Ring Strain Profile: Cyclodecane's Conformational Dynamics Differentiate It from Smaller and Larger Macrocycle Analogs

Cyclodecane occupies a unique position on the ring strain continuum of cycloalkanes. Its total ring strain is estimated at approximately 14 kcal/mol [1]. This value is significantly higher than that of cyclohexane (0 kcal/mol) or cyclododecane (effectively unstrained, ~4 kcal/mol) but markedly lower than that of smaller rings like cyclopropane (27.5 kcal/mol) or cyclooctane (~10 kcal/mol) [2]. This intermediate strain is a direct consequence of transannular interactions within the 10-membered ring, which force the molecule to adopt the boat-chair-boat (BCB) conformation to minimize energy. This specific conformational landscape governs cyclodecane's unique reactivity in ring-opening and rearrangement reactions, differentiating it from both its less-strained higher homologs and more-strained lower homologs [3].

Ring Strain Computational Chemistry Conformational Analysis

Thermodynamic Benchmark: Heat of Combustion of Cyclodecane Compared to Cyclododecane

The heat of combustion provides a quantitative thermodynamic signature for the compound. The standard enthalpy of combustion (ΔcH°liquid) for cyclodecane is -6586.2 ± 0.9 kJ/mol [1]. This value aligns with the expected incremental change for a CH2 group in a cycloalkane series, but the exact value is essential for energy balance calculations. For comparison, cyclododecane (C12) exhibits a higher heat of combustion of approximately -7908 kJ/mol [2]. The precise value for cyclodecane confirms its identity as the C10 member of the homologous series and is necessary for accurate thermodynamic modeling in combustion or energetic materials research, where using a value for the wrong analog would introduce significant error.

Thermochemistry Calorimetry Fuel Research

Validated Application Scenarios for Cyclodecane (293-96-9) Based on Conformational and Physical Property Differentiation


Conformational Analysis and Dynamic NMR Spectroscopy Standard

Cyclodecane serves as an established model compound for studying the conformational dynamics of medium-sized rings. Its low-temperature ¹³C NMR spectrum, which resolves into three distinct peaks for the BCB conformation [1], provides a well-defined experimental benchmark for validating computational force fields (e.g., MM3, AMBER) and ab initio methods. Researchers can reliably use cyclodecane to calibrate NMR equipment for dynamic studies and to teach principles of conformational isomerism and ring strain in advanced organic chemistry curricula [2].

Phase Change Material (PCM) Formulation for Near-Ambient Temperature Regulation

With a melting point of 9-10 °C and a fusion enthalpy of 20.2 kJ/mol, cyclodecane is a candidate PCM for cold storage or thermal buffering applications in the 0-15 °C range [1][2]. Its liquid state at room temperature (unlike the solid cyclododecane) simplifies handling and encapsulation processes. Cyclodecane can be used as a component in binary or ternary PCM eutectic mixtures to precisely tune phase transition temperatures for the storage of temperature-sensitive pharmaceuticals or biological samples [3].

Physical Organic Chemistry: Investigation of Transannular Strain and Reactivity

The unique ring strain of cyclodecane (~14 kcal/mol), intermediate between unstrained macrocycles and highly strained small rings, makes it an essential substrate for investigating transannular reactions [1]. It is used in synthetic methodology studies to explore regioselective C-H functionalization or ring-opening reactions driven by the relief of transannular strain. Its behavior in these systems provides insights that cannot be extrapolated from the reactions of smaller (e.g., cyclohexane) or larger (e.g., cyclododecane) ring analogs [2].

Non-Polar, High-Boiling Reaction Medium for Organic Synthesis

As a non-polar liquid with a relatively high boiling point (201 °C) [1], cyclodecane functions as a specialty inert solvent for high-temperature organic reactions, including thermolysis, high-boiling polymerizations, or reactions requiring a strictly non-polar, aprotic, hydrocarbon environment. Its liquid nature at room temperature offers a distinct handling advantage over the solid cyclododecane, which requires melting prior to use in similar applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclodecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.